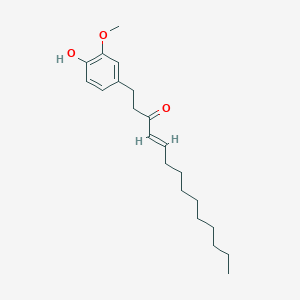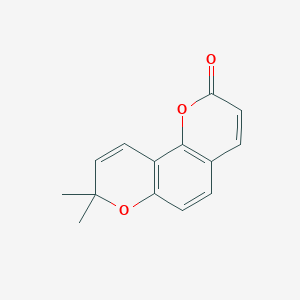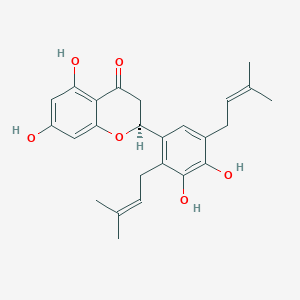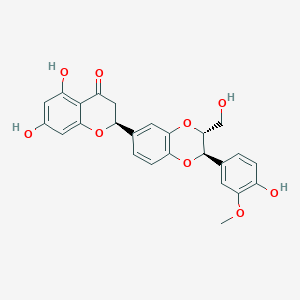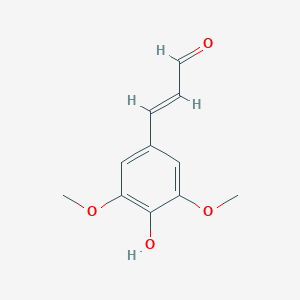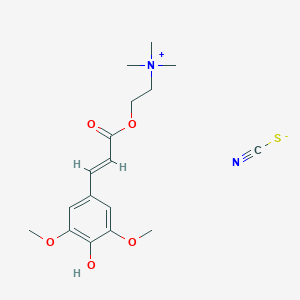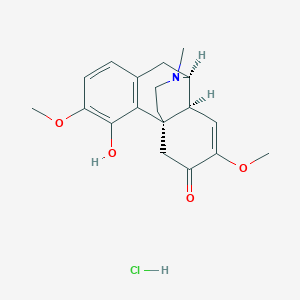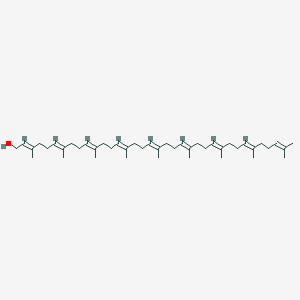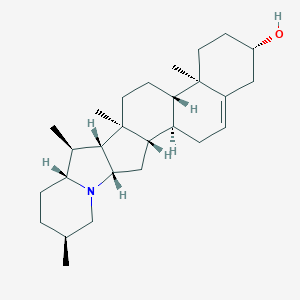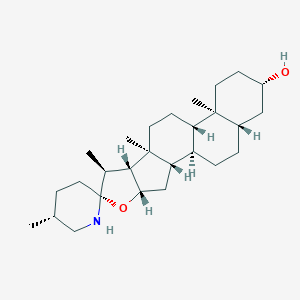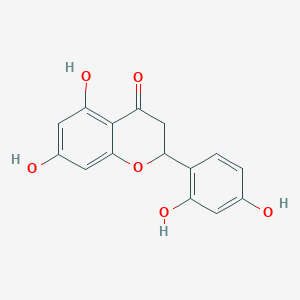
steppogenin
Vue d'ensemble
Description
(2S)-5,7,2’,4’-tétrahydroxyflavanone est un composé flavonoïde connu pour ses diverses activités biologiques. Les flavonoïdes sont une classe de composés polyphénoliques présents dans diverses plantes et sont connus pour leurs propriétés antioxydantes, anti-inflammatoires et anticancéreuses. Ce composé particulier se caractérise par ses quatre groupes hydroxyle attachés à la structure de la flavanone, qui contribuent à son activité biologique.
Applications De Recherche Scientifique
(2S)-5,7,2’,4’-tétrahydroxyflavanone a un large éventail d'applications en recherche scientifique :
Chimie : Elle est utilisée comme précurseur pour la synthèse d'autres dérivés flavonoïdes.
Biologie : Le composé est étudié pour ses propriétés antioxydantes et anti-inflammatoires.
Médecine : Des recherches ont montré son potentiel en thérapie anticancéreuse en raison de sa capacité à induire l'apoptose dans les cellules cancéreuses.
Industrie : Elle est utilisée dans la formulation de compléments alimentaires et de cosmétiques en raison de ses propriétés antioxydantes
Mécanisme d'action
Le mécanisme d'action de la (2S)-5,7,2’,4’-tétrahydroxyflavanone implique son interaction avec diverses cibles moléculaires et voies :
Activité antioxydante : Les groupes hydroxyle peuvent piéger les radicaux libres, réduisant le stress oxydatif.
Activité anti-inflammatoire : Le composé peut inhiber la production de cytokines et d'enzymes pro-inflammatoires.
Activité anticancéreuse : Elle induit l'apoptose dans les cellules cancéreuses en activant les caspases et d'autres voies apoptotiques.
Mécanisme D'action
Steppogenin is a flavanone isolated from Morus alba L. and Cudrania tricuspidata . It has been studied for its significant inhibitory properties against various targets and pathways .
Target of Action
This compound primarily targets delta-like 4 (DLL4) and neurogenic locus notch homolog protein 1 (NOTCH1) in endothelial cells (ECs) . It also targets hypoxia-inducible factor 1-alpha (HIF-1α) .
Mode of Action
This compound interacts with its targets, DLL4 and NOTCH1, to inhibit their activities . It also suppresses the transcriptional activity of HIF-1α under hypoxic conditions .
Biochemical Pathways
This compound affects the DLL4/NOTCH1 signaling pathway , which regulates EC migration and proliferation in angiogenesis . It also influences the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways . By suppressing the activation of these pathways, this compound can prevent microglial activation and confer resistance against neuronal injury .
Pharmacokinetics
It’s known that this compound can inhibit the production of proinflammatory mediators and cytokines in lipopolysaccharide (lps)-challenged bv2 and rat primary microglial cells .
Result of Action
This compound’s action results in the suppression of EC migration and proliferation, thereby inhibiting angiogenesis . It also exerts antineuroinflammatory effects against acute neuroinflammation in BV2 and rat primary microglial cells by suppressing the production of proinflammatory mediators and cytokines .
Action Environment
The action of this compound can be influenced by environmental factors such as the presence of VEGF in ECs
Analyse Biochimique
Biochemical Properties
Steppogenin plays a crucial role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules . For instance, it has been found to suppress the neuroinflammatory responses to lipopolysaccharide (LPS), inhibiting the production of proinflammatory mediators and cytokines in LPS-challenged BV2 and rat primary microglial cells .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function, including impacting cell signaling pathways, gene expression, and cellular metabolism . In tumor cells and retinal pigment epithelial cells, this compound significantly suppressed HIF-1α protein levels under hypoxic conditions .
Molecular Mechanism
This compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It inhibits the transcriptional activity of HIF-1α under hypoxic conditions in HEK293T cells and vascular endothelial growth factor (VEGF)-induced DLL4 expression in vascular endothelial cells .
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de la (2S)-5,7,2’,4’-tétrahydroxyflavanone implique généralement l'utilisation de précurseurs de flavanone. Une méthode courante est la cyclisation des chalcones, qui sont synthétisées à partir de la condensation de benzaldéhydes et d'acétophénones appropriés. Les conditions de réaction incluent souvent l'utilisation de catalyseurs acides ou basiques pour faciliter le processus de cyclisation.
Méthodes de production industrielle
La production industrielle de la (2S)-5,7,2’,4’-tétrahydroxyflavanone peut être obtenue par des méthodes biotechnologiques, telles que l'utilisation de micro-organismes modifiés génétiquement comme Saccharomyces cerevisiae. Ces micro-organismes peuvent être modifiés génétiquement pour produire le flavonoïde souhaité par le biais de l'ingénierie métabolique et des méthodes de criblage à haut débit .
Analyse Des Réactions Chimiques
Types de réactions
(2S)-5,7,2’,4’-tétrahydroxyflavanone subit diverses réactions chimiques, notamment :
Oxydation : Cette réaction peut conduire à la formation de quinones ou d'autres dérivés oxydés.
Réduction : Les réactions de réduction peuvent convertir le composé en dihydroflavonoïdes.
Substitution : Les groupes hydroxyle peuvent être substitués par d'autres groupes fonctionnels, tels que des groupes méthoxy ou glycosyle.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.
Réduction : Des agents réducteurs comme le borohydrure de sodium sont souvent utilisés.
Substitution : Des réactifs tels que l'iodure de méthyle ou des donneurs de glycosyle en présence de catalyseurs sont utilisés pour les réactions de substitution.
Principaux produits formés
Les principaux produits formés à partir de ces réactions comprennent divers dérivés flavonoïdes oxydés, réduits et substitués, qui peuvent avoir des activités biologiques et des propriétés différentes.
Comparaison Avec Des Composés Similaires
Composés similaires
(2S)-Narigénine : Un autre flavonoïde aux propriétés antioxydantes et anti-inflammatoires similaires.
(2S)-Hespéridine : Connue pour ses activités anti-inflammatoires et anticancéreuses.
(2S)-Ériodictyol : Présente de fortes propriétés antioxydantes.
Unicité
(2S)-5,7,2’,4’-tétrahydroxyflavanone est unique en raison de son motif d'hydroxylation spécifique, qui contribue à ses activités biologiques distinctes. Sa capacité à subir diverses modifications chimiques en fait également un composé polyvalent pour la recherche et les applications industrielles .
Propriétés
IUPAC Name |
2-(2,4-dihydroxyphenyl)-5,7-dihydroxy-2,3-dihydrochromen-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O6/c16-7-1-2-9(10(18)3-7)13-6-12(20)15-11(19)4-8(17)5-14(15)21-13/h1-5,13,16-19H,6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBLQLKNOKUHRCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC(=CC(=C2C1=O)O)O)C3=C(C=C(C=C3)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Norartocarpanone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0037314 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
56486-94-3 | |
| Record name | Norartocarpanone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0037314 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
255 - 257 °C | |
| Record name | Norartocarpanone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0037314 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does steppogenin inhibit platelet aggregation?
A1: this compound has been shown to inhibit collagen-induced platelet aggregation in a dose-dependent manner []. This effect is attributed to several mechanisms:
- Downregulation of ERK and IP3RI Phosphorylation: this compound inhibits the phosphorylation of extracellular-signal-regulated kinase (ERK) and inositol-1,4,5-triphosphate receptor type I (IP3RI), key proteins involved in platelet activation signaling pathways [, ].
- Inhibition of αIIbβ3 Activation: this compound hinders the activation of glycoprotein αIIbβ3, a crucial integrin receptor responsible for platelet aggregation [, ].
- Suppression of Ca2+ Mobilization: this compound effectively reduces the mobilization of intracellular calcium ions (Ca2+), a critical secondary messenger in platelet activation [].
Q2: What is the role of this compound in mitigating neuroinflammation?
A2: this compound exhibits antineuroinflammatory properties by suppressing the activation of microglia, immune cells in the brain []. Key mechanisms include:
- Inhibition of NF-κB and MAPK Pathways: this compound suppresses the activation of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways, both central to inflammatory responses [, ].
- Reduction of Pro-inflammatory Mediators: this compound effectively reduces the production of pro-inflammatory mediators, such as nitric oxide (NO), prostaglandin E2 (PGE2), and various cytokines (TNF-α, IL-1β, IL-6), in LPS-stimulated microglial cells [].
Q3: What is the molecular formula and weight of this compound?
A3: The molecular formula of this compound is C15H12O5, and its molecular weight is 272.25 g/mol.
Q4: Are there any characteristic spectroscopic data for this compound?
A4: Spectroscopic analyses, including NMR and MS, are commonly employed for structural elucidation of this compound. Characteristic data include:
Q5: From which plants can this compound be isolated?
A5: this compound has been isolated from various plant species, notably:
- Cudrania tricuspidata (stem bark, roots) [, , ]
- Morus alba (twigs, roots) [, ]
- Artocarpus heterophyllus (wood, twigs) [, , ]
- Hibiscus mutabilis (leaves) []
- Maclura cochinchinensis []
Q6: What extraction methods are typically used for this compound?
A6: this compound is typically extracted using solvents like ethanol, methanol, or ethyl acetate, followed by various chromatographic techniques (silica gel, Sephadex LH-20, HPLC) for isolation and purification [, , , ].
Q7: What are the key biological activities of this compound?
A7: this compound has demonstrated a range of biological activities, including:
- Anti-platelet aggregation [, ]
- Antineuroinflammatory []
- Tyrosinase inhibitory [, , , ]
- Antioxidant [, ]
- Cytotoxic (against certain cancer cell lines) [, ]
Q8: What are the potential therapeutic applications of this compound?
A8: The diverse biological activities of this compound suggest potential applications in various therapeutic areas:
- Cardiovascular diseases: Its anti-platelet aggregation properties could be beneficial in preventing cardiovascular diseases [].
- Neurodegenerative disorders: Antineuroinflammatory effects may provide therapeutic avenues for neurodegenerative diseases like Parkinson's disease and Alzheimer's disease [].
- Pigmentation disorders: Tyrosinase inhibition makes this compound a potential candidate for treating hyperpigmentation disorders [, ].
- Cancer: Cytotoxic effects against specific cancer cell lines warrant further investigation for potential anticancer applications [, ].
Q9: How does the structure of this compound contribute to its tyrosinase inhibitory activity?
A9: The presence of hydroxyl groups, particularly at positions 2', 4', 5, and 7 on the flavanone scaffold, is crucial for the tyrosinase inhibitory activity of this compound [, ]. Modifications to this substitution pattern can significantly impact the inhibitory potency.
Q10: Are there any formulation strategies to improve the stability or bioavailability of this compound?
A11: Encapsulation techniques, such as microemulsions or nanoparticles, could potentially enhance the stability and bioavailability of this compound []. Further research is needed to explore and optimize specific formulation strategies.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



